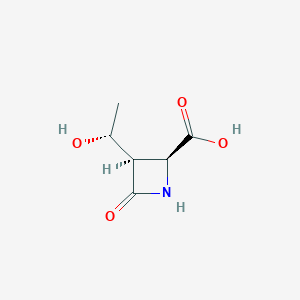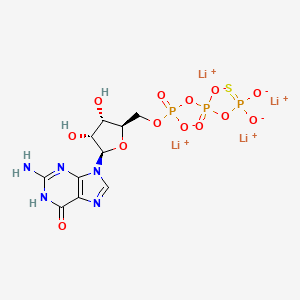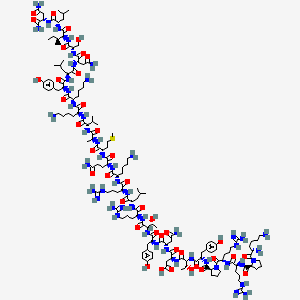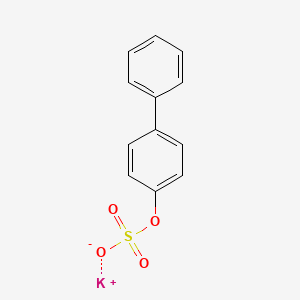![molecular formula C14H15NO2 B1142467 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate CAS No. 123333-69-7](/img/structure/B1142467.png)
4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Solvation in Binary Solvent Mixtures : A study by Bevilaqua, da Silva, and Machado (2004) investigated the solvation behavior of this compound, commonly referred to as Brooker's merocyanine, in mixed solvent systems, including formamides and hydroxylic solvents. They found significant synergistic behavior in many binary mixtures, indicating complex solute-solvent and solvent-solvent interactions (Bevilaqua, da Silva, & Machado, 2004).
Spectroscopic Properties and Theoretical Studies : Morley et al. (1997) assessed the spectroscopic properties of Brooker's merocyanine through experimental and theoretical methods. Their findings suggest that the compound exists as a resonance hybrid, leaning towards a zwitterion, even in solvents with low dielectric constants (Morley, Morley, Docherty, & Charlton, 1997).
Interaction with Cyclodextrins : Nicolini et al. (2009) studied the UV-Vis spectroscopic behavior of Brooker's merocyanine in the presence of cyclodextrins in aqueous solution. They observed a bathochromic shift with the addition of cyclodextrins, suggesting the transfer of the probe to a low-polarity microenvironment and the formation of a 1:1 dye:cyclodextrin inclusion complex (Nicolini, Venturini, Andreaus, Machado, & Machado, 2009).
Solvent-Dependent Kinetic and Thermodynamic Processes : Silva et al. (2002) collected ET polarity values of Brooker's merocyanine in binary mixtures, using these data to investigate its preferential solvation. They found that solvatochromic strategies could be successful in analyzing solvent-dependent kinetic and thermodynamic processes (Silva, Ricken, do R. Silva, & Machado, 2002).
Calcium Ion Sensing in Aqueous Environment : Citterio et al. (2004) described the synthesis and characterization of chromogenic crown ethers based on the merocyanine dye. They developed a chromoionophore for calcium ion sensing, combining the size-selective binding character of a crown ether with electrostatic attraction, showing high selectivity and sensitivity in aqueous environments (Citterio, Omagari, Kawada, Sasaki, Suzuki, & Suzuki, 2004).
Fluorosolvatochromism in Pure and Mixed Solvents : Cavalli et al. (2006) studied the fluorosolvatochromism of Brooker's merocyanine, revealing its fluorescence emission band dependence on the medium. They noted that the dye decays rapidly in the excited state through nonradiative processes (Cavalli, Silva, Machado, Machado, & Soldi, 2006).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . It’s classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 for specific target organ toxicity - single exposure . The compound is non-combustible and is classified under storage class code 13 .
特性
IUPAC Name |
4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.H2O/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(16)7-5-12;/h2-11H,1H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYPWIIOYSHDAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC=C2C=CC(=O)C=C2)C=C1.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate | |
CAS RN |
123333-69-7 |
Source


|
| Record name | 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








